molecular formula C16H13N3O4 B5524288 N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide

N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide

Cat. No.: B5524288
M. Wt: 311.29 g/mol
InChI Key: HFQMZMVNOIKVFU-UHFFFAOYSA-N
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Description

N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide is a synthetic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes an acetamido group and a dioxobenzo[de]isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine or hydrazine . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product. Further functionalization of the free amino groups can lead to the formation of imines, amines, thioureas, and hydrazones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and solvent choice. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetamido and dioxobenzo[de]isoquinoline moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide stands out due to its specific structural features and versatile applications in various scientific fields. Its ability to act as a chemosensor and its potential antitumor properties make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-8(20)17-11-6-10-4-3-5-12-14(10)13(7-11)16(23)19(15(12)22)18-9(2)21/h3-7H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQMZMVNOIKVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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